

Application Notes and Protocols: Extraction of Sandoricin from Sandoricum koetjape Seeds

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Compound of Interest

Compound Name: *Sandoricin*
Cat. No.: B1680753

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Introduction

Sandoricum koetjape, commonly known as Santol, is a fruit tree native to Southeast Asia. Various parts of this plant have been utilized in traditional medicine for treating a range of ailments. The seeds of *S. koetjape* are a known source of bioactive limonoids, a class of highly oxygenated tetraneortriterpenoids. Among these, **sandoricin** and its analogue, 6-hydroxysandoricin, have been identified as potent antifeedants.^{[1][2]} Limonoids from the Meliaceae family, to which *S. koetjape* belongs, have demonstrated a variety of biological activities, including cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.^{[3][4][5]}

These application notes provide a detailed protocol for the extraction, fractionation, and purification of **sandoricin** from the seeds of Sandoricum koetjape. Additionally, a hypothesized signaling pathway for the potential cytotoxic effects of **sandoricin** is presented, based on the known mechanisms of similar limonoids.

Data Presentation

While specific yield data for **sandoricin** from *S. koetjape* seeds is not extensively reported in the available literature, the following table provides a summary of yields for related compounds and extracts from *S. koetjape* to offer a comparative context for extraction efficiency.

Compound/Extract	Plant Part	Extraction Method	Reported Yield (%)	Reference
Koetjapic Acid	Stem Bark	Not Specified	0.11	Kaneda et al., 1992[6]
Koetjapic Acid	Stem Bark	Not Specified	0.14	Tanaka et al., 2001[6]
Koetjapic Acid	Stem Bark	Not Specified	0.0036	Rasadah et al., 2004[6]
Koetjapic Acid	Stem Bark	Not Specified	0.0825	Ismail et al., 2003[6]
Koetjapic Acid	Stem Bark	Not Specified	0.2	Nassar, et al., 2010[6]
Limonoids (General)	Citrus paradisi Seeds	Supercritical CO ₂	39 (oil)	Yu et al., 2007[7]
Methanolic Extract	Citrus limettioides Seeds	Soxhlet	20	(SciELO, 2023) [8]

Experimental Protocols

This section outlines a comprehensive protocol for the isolation and purification of **sandoricin** from *S. koetjape* seeds. The methodology is synthesized from established procedures for limonoid extraction from plants in the Meliaceae family.[9][10][11]

Part 1: Sample Preparation

- Seed Collection and Drying:
 - Collect mature seeds from *Sandoricum koetjape* fruits.
 - Thoroughly wash the seeds with distilled water to remove any remaining pulp.

- Air-dry the seeds at room temperature for 7-10 days or in a circulating air oven at 40-50°C until a constant weight is achieved.
- Grinding:
 - Grind the dried seeds into a fine powder using a mechanical grinder.
 - Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Part 2: Extraction and Fractionation

- Defatting:
 - Transfer the powdered seed material (e.g., 1 kg) into a large flask or a Soxhlet apparatus.
 - Add n-hexane (e.g., 5 L) to the powdered seeds and stir or reflux for 24 hours at a temperature of 40-60°C. This step removes nonpolar compounds like fats and oils.
 - Filter the mixture and discard the n-hexane extract.
 - Air-dry the defatted seed powder to remove any residual solvent.
- Methanol Extraction:
 - Submerge the defatted seed powder in 95% methanol (e.g., 5 L) and macerate with intermittent shaking for 48-72 hours at room temperature.
 - Filter the mixture through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
- Solvent-Solvent Partitioning (Fractionation):
 - Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
 - Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. For each step, mix the extract suspension with an equal volume of the partitioning solvent, separate

the layers, and collect the solvent fraction.

- a. n-Hexane Partitioning: To remove any remaining non-polar compounds.
- b. Ethyl Acetate Partitioning: Limonoids are expected to partition into this fraction.
- c. n-Butanol Partitioning: To isolate more polar compounds.
- Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with **sandoricin**.

Part 3: Chromatographic Purification

- Silica Gel Column Chromatography:
 - Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., n-hexane).
 - Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel.
 - Apply the adsorbed sample to the top of the prepared column.
 - Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).
 - Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - Spot the collected fractions on TLC plates (silica gel 60 F254).
 - Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
 - Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
 - Combine fractions with similar TLC profiles.

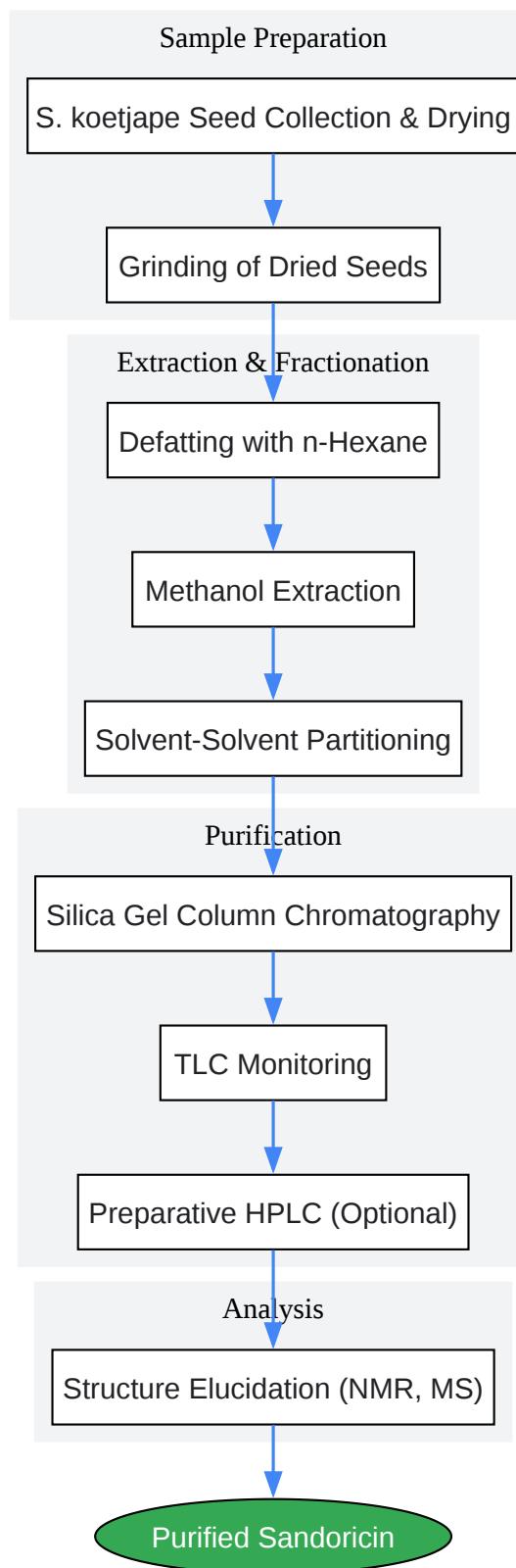
- Further Purification (if necessary):
 - Fractions containing impure **sandoricin** can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Part 4: Structure Elucidation

- The structure of the purified compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$), Mass Spectrometry (MS), and comparison with published data for **sandoricin**.[\[1\]](#)[\[12\]](#)

Mandatory Visualizations

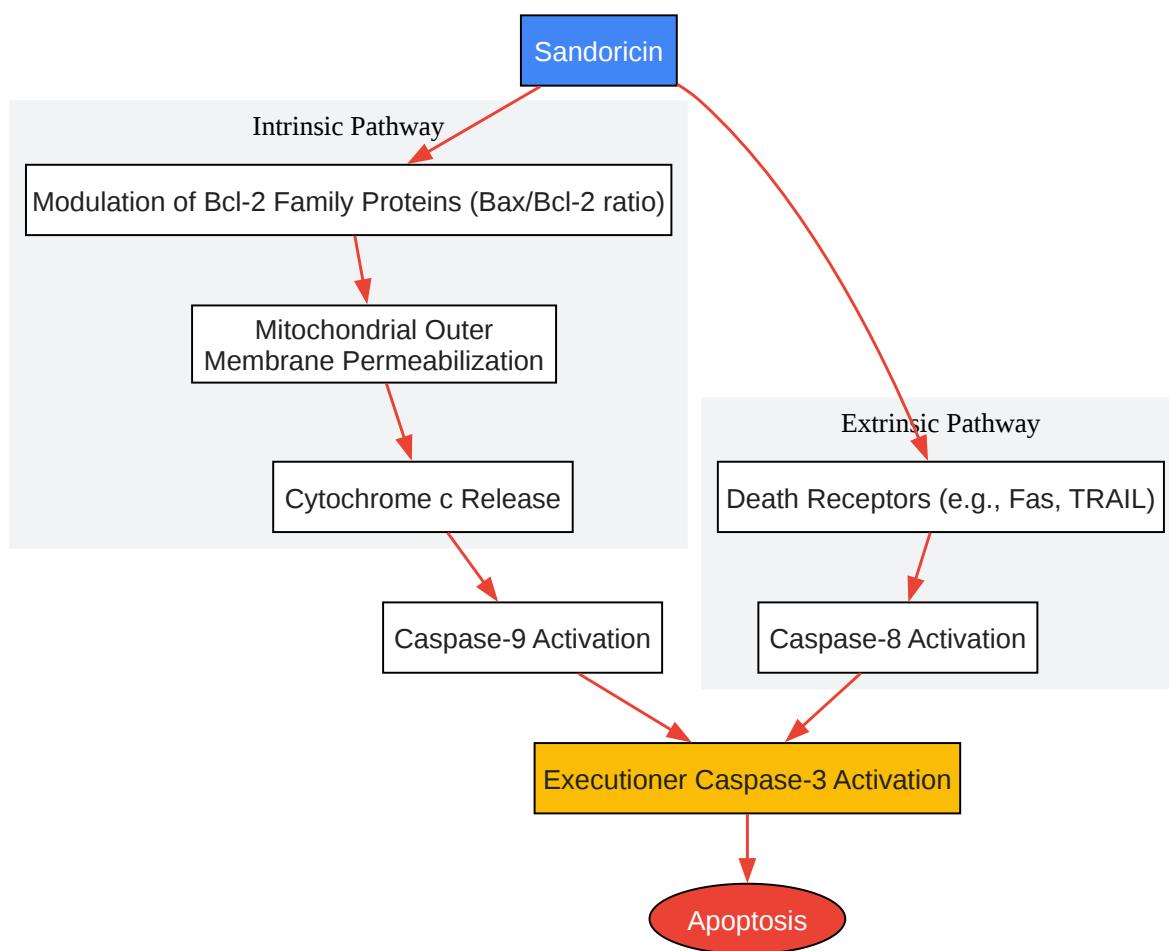
Experimental Workflow Diagram

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Caption: Experimental workflow for the extraction and purification of **sandoricin**.

Hypothesized Signaling Pathway for Sandoricin-Induced Cytotoxicity

Based on the known cytotoxic and apoptotic effects of other limonoids and bioactive compounds from the Meliaceae family, it is hypothesized that **sandoricin** may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[\[3\]](#)[\[13\]](#)[\[14\]](#)



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Caption: Hypothesized signaling pathway for **sandoricin**-induced apoptosis.

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